![molecular formula C13H9NO3 B1322065 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde CAS No. 924868-84-8](/img/structure/B1322065.png)

4'-Nitro[1,1'-biphenyl]-2-carbaldehyde

Vue d'ensemble

Description

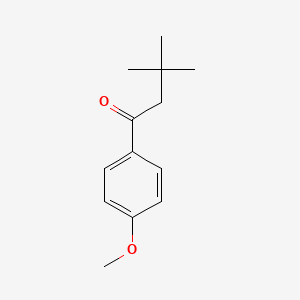

4'-Nitro[1,1'-biphenyl]-2-carbaldehyde is a chemical compound that is part of the nitrophenyl family, characterized by the presence of a nitro group attached to a biphenyl structure with an aldehyde functional group. This compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.

Synthesis Analysis

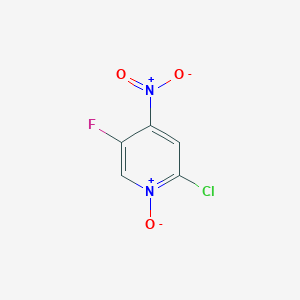

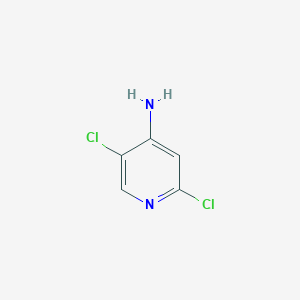

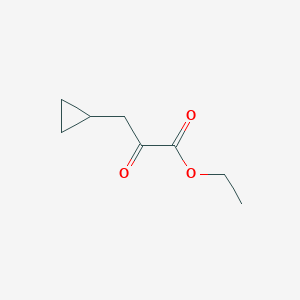

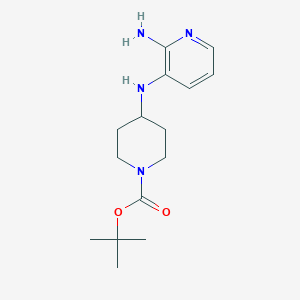

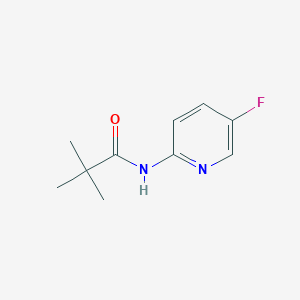

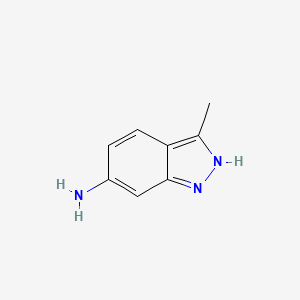

The synthesis of derivatives of 4'-nitro[1,1'-biphenyl]-2-carbaldehyde can be achieved through various methods. For instance, the compound 3-(4-Nitrophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde and its derivatives were synthesized and further transformed by reduction of the nitro group to obtain aminophenyl-substituted compounds . Additionally, the reaction of 4-nitrophenylazide with enamines derived from 7-oxo-1,4,5,6-tetraphenylbicyclo[2.2.1]hept-5-en-2-carboxaldehyde resulted in the formation of diastereoisomeric cycloadducts and a rearrangement product .

Molecular Structure Analysis

The molecular structure of related compounds shows significant features such as planarity and dihedral angles between aromatic rings. For example, the molecule 4-acetamidobenzaldehyde 4-nitrophenylhydrazone is essentially planar with a small dihedral angle between the benzene rings, indicating a similar structural characteristic that might be expected in 4'-nitro[1,1'-biphenyl]-2-carbaldehyde .

Chemical Reactions Analysis

4'-Nitro[1,1'-biphenyl]-2-carbaldehyde can undergo various chemical reactions due to the presence of reactive functional groups. The nitro group can participate in cycloaddition reactions, as seen with 4-nitrophenylazide, leading to the formation of triazole structures . Moreover, the aldehyde group can be involved in nucleophilic substitution reactions, which are a cornerstone in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-nitro[1,1'-biphenyl]-2-carbaldehyde can be inferred from related compounds. For instance, the crystal structure of similar nitrophenyl derivatives has been determined, showing intermolecular hydrogen bonding and specific conformations of the molecular framework . These properties are crucial for understanding the reactivity and potential applications of the compound .

Applications De Recherche Scientifique

Synthetic Organic Chemistry

- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .

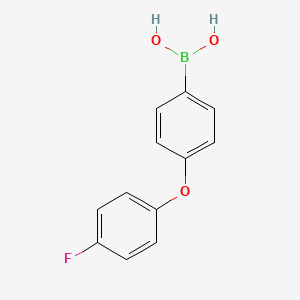

- They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

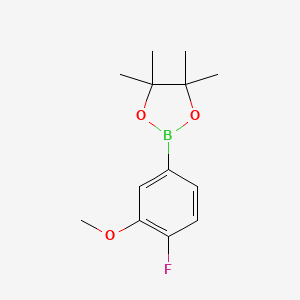

- For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was produced via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .

Medicinal Chemistry

- Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Material Science

- Biphenyl derivatives are used to produce products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Agriculture

- Biphenyl derivatives are used to produce products for agriculture . They can be used in the synthesis of various pesticides and herbicides .

Organic Light-Emitting Diodes (OLEDs)

- Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They can contribute to the color and efficiency of these devices .

Liquid Crystals

- Biphenyl derivatives serve as building blocks for basic liquid crystals . They can influence the properties of these materials, such as their phase behavior and optical characteristics .

Production of Polychlorinated Biphenyls (PCBs)

- Biphenyl is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Emulsifiers

- Biphenyl is an intermediate for the production of a host of other organic compounds such as emulsifiers .

Optical Brighteners

Crop Protection Products

Plastics

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTVTGNXHQJVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621414 | |

| Record name | 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Nitro[1,1'-biphenyl]-2-carbaldehyde | |

CAS RN |

924868-84-8 | |

| Record name | 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.